Thebaine(1+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

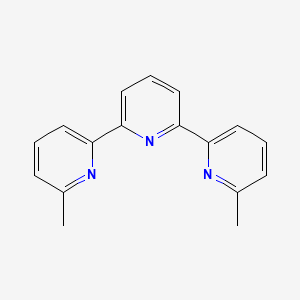

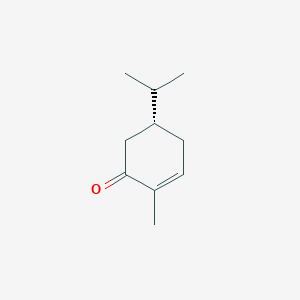

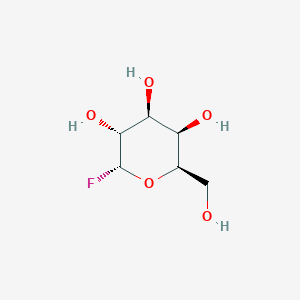

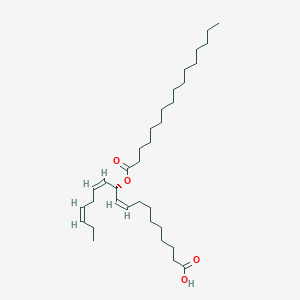

Thebaine(1+) is the trialkylammonium ion resulting from the protonation of the amino group of thebaine. It is a conjugate acid of a thebaine.

Scientific Research Applications

Diene Reactivity and Synthetic Potential

Thebaine, an alkaloid, displays unique diene reactivity, particularly in Diels–Alder reactions with ethylene derivatives. This property is utilized to produce adducts serving as precursors for various opioids used in medicine. The interaction of thebaine with acetylenes, offering further functionalization opportunities, presents significant synthetic potential (Sandulenko, 2021).

Electrochemical Analysis and Quantification

Thebaine's electrochemical behavior was studied using multi-walled carbon nanotube (MWCNT) modified electrodes. This research highlights the enhanced electrocatalytic activity toward thebaine oxidation, providing a basis for sensitive, time-saving cyclic voltammetric procedures for thebaine analysis in human urine samples (Rezaei & Damiri, 2010).

Biosynthesis Pathway

Research has identified a key enzyme, thebaine synthase, within the opium poppy latex, crucial for the efficient formation of thebaine from (7S)-salutaridinol 7-O-acetate. This enzyme is part of a novel gene cluster in the opium poppy genome, playing a pivotal role in opiate production and thebaine yield optimization in engineered yeast (Chen et al., 2018).

Impurity Analysis in Pharmaceutical Compounds

A study on thebaine raw material extracted from Papaver bracteatum Lindl. focused on identifying impurities through high-performance liquid chromatography and mass spectrometry. This research contributes to the quality control and purity analysis of thebaine in pharmaceutical applications (Zhou et al., 2021).

Analgesic Potential in Morphinan Family

Synthetic transformations of thebaine have led to the development of new, highly active analgesics in the morphinan family. The focus on N-containing heterocycles annealed to the C ring of thebaine derivatives has yielded compounds with significant pharmacological potencies (Tolstikova et al., 2004).

properties

Product Name |

Thebaine(1+) |

|---|---|

Molecular Formula |

C19H22NO3+ |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium |

InChI |

InChI=1S/C19H21NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,13,18H,8-10H2,1-3H3/p+1/t13-,18+,19+/m1/s1 |

InChI Key |

FQXXSQDCDRQNQE-VMDGZTHMSA-O |

Isomeric SMILES |

C[NH+]1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC |

Canonical SMILES |

C[NH+]1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

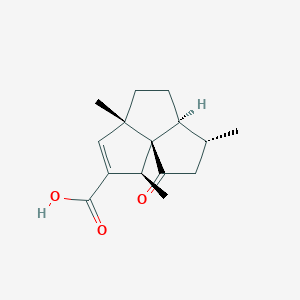

![17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1248440.png)

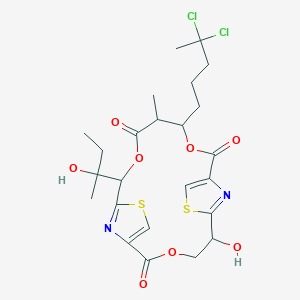

![(2S)-N-[(10S,13S,20S,21R)-3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B1248448.png)